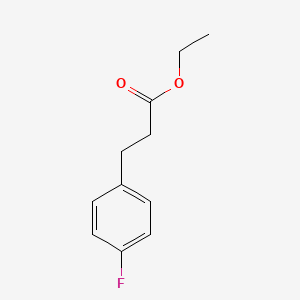

Ethyl 3-(4-fluorophenyl)propanoate

Description

Overview of Fluorinated Organic Compounds in Contemporary Chemical Science

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. ontosight.ai Fluorine, being the most electronegative element, imparts unique properties to organic compounds when it replaces a hydrogen atom or a hydroxyl group. ontosight.airesearchgate.net Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter a molecule's physicochemical properties. ontosight.ai

The introduction of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. Furthermore, fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can influence a molecule's ionization state and its binding affinity to biological targets. researchgate.net The presence of fluorine can also increase a compound's lipophilicity, which may improve its ability to permeate biological membranes. These beneficial modifications have led to a surge in the development of fluorinated pharmaceuticals, with applications ranging from anticancer agents and antidepressants to anti-inflammatory drugs. ontosight.ai Approximately 20% of all commercialized medications in recent years contain at least one fluorine atom. chemistrysteps.com

Significance of the Phenylpropanoid Scaffold in Organic Synthesis and Medicinal Chemistry

Phenylpropanoids are a large and diverse class of organic compounds derived from the amino acids phenylalanine and tyrosine. masterorganicchemistry.com In plants, they are fundamental building blocks for a vast array of natural products, including lignin, flavonoids, coumarins, and stilbenes. youtube.comyoutube.com These compounds play crucial roles in plant development, defense against pathogens and UV radiation, and reproduction. youtube.com

The phenylpropanoid scaffold is of great interest in organic synthesis and medicinal chemistry due to its prevalence in biologically active molecules. masterorganicchemistry.com Lignans, which are formed by the dimerization of phenylpropanoid precursors, include potent therapeutic agents like the anticancer drug etoposide. masterorganicchemistry.com The inherent structure of the phenylpropanoid skeleton provides a versatile platform that can be chemically modified to create libraries of new compounds for drug discovery programs. orgsyn.org Researchers continue to explore the biosynthesis and regulation of phenylpropanoids to harness their potential for developing new pharmaceuticals and other valuable chemicals. youtube.comorgsyn.org

Research Trajectories for Ethyl 3-(4-fluorophenyl)propanoate

This compound serves primarily as a building block in organic synthesis. Its structure combines the advantageous properties of a fluorine atom on an aromatic ring with the versatile phenylpropanoid framework. Research involving this compound and its precursors, such as 3-(4-fluorophenyl)propanoic acid, generally follows established synthetic routes.

Physicochemical Properties

The properties of this compound and its carboxylic acid precursor are summarized in the table below.

| Property | This compound | 3-(4-Fluorophenyl)propanoic Acid |

| CAS Number | 7116-38-3 sigmaaldrich.com | 459-31-4 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₃FO₂ sigmaaldrich.com | C₉H₉FO₂ sigmaaldrich.com |

| Molecular Weight | 196.22 g/mol sigmaaldrich.com | 168.16 g/mol sigmaaldrich.com |

| Physical Form | Colorless Liquid sigmaaldrich.com | Solid sigmaaldrich.com |

| Purity | 96% sigmaaldrich.com | 97% sigmaaldrich.com |

| Melting Point | Not Applicable | 86-91 °C sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Synthetic Pathways

While specific literature detailing a one-pot synthesis for this compound is not prevalent, its preparation can be inferred through well-established chemical reactions.

Fischer-Speier Esterification: A common and cost-effective method for synthesizing esters is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the corresponding carboxylic acid, 3-(4-fluorophenyl)propanoic acid, with an excess of ethanol (B145695) in the presence of an acid catalyst like sulfuric acid. chemistrysteps.com The reaction is reversible and is typically driven to completion by removing water or using a large excess of the alcohol. chemistrysteps.com

Catalytic Hydrogenation: Another viable route starts from ethyl 4-fluorocinnamate. The double bond in the cinnamate (B1238496) can be reduced to a single bond through catalytic hydrogenation. youtube.com This process often employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is widely used for the reduction of alkenes to alkanes and is tolerant of various functional groups, including esters. youtube.com

Applications in Synthetic Chemistry

The primary research application of this compound is as an intermediate in the synthesis of more complex molecules for medicinal chemistry. The fluorophenylpropanoate moiety can be found within larger, biologically active compounds. For instance, derivatives are investigated for their potential as anticancer agents. mdpi.com Its structure provides a scaffold that can be further elaborated, for example, by modifying the ethyl ester group or by performing reactions on the aromatic ring, to generate novel compounds for screening in drug discovery programs. ontosight.aiontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDMUTQYDLCBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473505 | |

| Record name | Ethyl 3-(4-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-38-3 | |

| Record name | Benzenepropanoic acid, 4-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 4 Fluorophenyl Propanoate and Its Derivatives

Established Synthetic Pathways for the Core Structure

The fundamental approaches to synthesizing ethyl 3-(4-fluorophenyl)propanoate involve the creation of the ester and the incorporation of the fluorinated phenyl group.

Esterification Reactions for Propanoic Acid Derivatives

A primary and straightforward method for the synthesis of this compound is the Fischer esterification of 3-(4-fluorophenyl)propanoic acid with ethanol (B145695). wikipedia.org This acid-catalyzed reaction provides the corresponding ethyl ester. wikipedia.org The reactivity in esterification can be influenced by the structure of the carboxylic acid and the alcohol. For instance, studies on the esterification of various propanoic acid derivatives have shown that factors like the length of the alkyl chain and the presence of substituents can affect the reaction rate and yield. ceon.rs Generally, increasing the reaction temperature and using a suitable catalyst, such as sulfuric acid, can enhance the formation of the ester. ceon.rs

An alternative approach involves the reaction of 3-(4-fluorophenyl)propanoic acid with thionyl chloride to form the acid chloride, which is then treated with ethanol in the presence of a base like triethylamine (B128534) to yield the ethyl ester. almacgroup.com

Introduction of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group can be introduced at different stages of the synthesis. One common strategy involves starting with a precursor that already contains this moiety, such as 4-fluorobenzaldehyde. For example, a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid has been used to synthesize 3-(3-aminophenyl)propanoic acid, which could be adapted for the 4-fluoro analog. nih.gov

Another method for incorporating the 4-fluorophenyl group is through cross-coupling reactions. For instance, Suzuki coupling reactions using 4-fluorophenylboronic acid are widely employed to form carbon-carbon bonds. chemicalbook.com This strategy is particularly useful for synthesizing more complex derivatives.

Advanced Synthetic Approaches and Catalytic Strategies

More sophisticated methods have been developed to produce chiral analogs of this compound with high enantiomeric purity, which is often crucial for pharmaceutical applications.

Asymmetric Synthesis and Enantioselective Routes to Chiral Analogs

The demand for enantiomerically pure compounds has driven the development of asymmetric synthetic methods. These approaches aim to create a specific stereoisomer of a chiral molecule. Catalytic asymmetric hydrogenation of trisubstituted enol esters using rhodium catalysts with chiral ligands has been explored for the synthesis of chiral non-functionalized alcohols, which can be precursors to the desired esters. researchgate.net Nickel-catalyzed asymmetric reductive cross-coupling reactions have also been developed to prepare enantioenriched aryl alkyl carbinol esters. nih.gov

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. almacgroup.com Lipases, a class of hydrolase enzymes, are particularly effective for this purpose due to their high enantioselectivity and ability to function under mild conditions. almacgroup.commdpi.com In this method, a racemic mixture of an ester, such as ethyl 3-(4-fluorophenyl)butanoate, is subjected to hydrolysis by a lipase (B570770). almacgroup.com The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. almacgroup.com

For example, the hydrolysis of racemic ethyl 3-phenylbutanoate using lipases from Pseudomonas cepacia or Alcaligenes spp. has been shown to yield the (S)-acid with high enantiomeric excess (ee), while the unreacted (R)-ester is also recovered with high ee. almacgroup.com This allows for the separation of both enantiomers in a single resolution step. almacgroup.com The choice of lipase and reaction conditions, such as solvent and temperature, can significantly impact the conversion and enantioselectivity of the resolution. almacgroup.comscielo.br

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas cepacia lipase | (±)-Ethyl 3-phenylbutanoate | (S)-3-Phenylbutanoic acid | >97% | almacgroup.com |

| Alcaligenes spp. lipase | (±)-Ethyl 3-phenylbutanoate | (S)-3-Phenylbutanoic acid | 97% | almacgroup.com |

| Pseudomonas fluorescens lipase | (±)-Ethyl 3-phenylbutanoate | (S)-3-Phenylbutanoic acid | 98% (acid), 99% (ester) | almacgroup.com |

To determine the enantiomeric purity of chiral compounds like the resolved acids and esters, chiral derivatizing agents (CDAs) are often employed. wikipedia.orgnih.gov These are enantiomerically pure reagents that react with both enantiomers of the analyte to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical and spectral properties, they can be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.orgnih.gov

A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which can be converted to its acid chloride and reacted with a chiral alcohol to form diastereomeric esters. wikipedia.org The signals of these diastereomers in the NMR spectrum will be different, allowing for the calculation of the enantiomeric excess of the original alcohol. wikipedia.org For a chiral carboxylic acid, it would first be converted to an alcohol or ester before derivatization. The key requirements for a CDA are that it must be enantiomerically pure and the derivatization reaction must proceed to completion without causing racemization of the analyte. wikipedia.orgnih.gov

Palladium-Catalyzed Reactions in Fluorophenylpropanoid Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, making them highly suitable for synthesizing fluorophenylpropanoid structures. wikipedia.orgrsc.org The Heck and Suzuki-Miyaura reactions are prominent examples of such transformations that can be adapted for this purpose. wikipedia.orgjopcr.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org In a potential pathway to a precursor of this compound, 4-fluoro-iodobenzene or 4-fluoro-bromobenzene could be coupled with an acrylate (B77674) ester, such as ethyl acrylate. This reaction typically proceeds in the presence of a palladium catalyst like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base like triethylamine. wikipedia.org The reaction forms a substituted alkene, which can then be reduced to the desired propanoate. The catalytic cycle involves the oxidative addition of the palladium(0) species to the aryl halide, followed by alkene insertion and subsequent β-hydride elimination. libretexts.org The efficiency and rate of the Heck reaction are influenced by factors such as temperature, solvent choice, and the specific catalyst and base used. nih.gov While often requiring high temperatures, developments have led to catalyst systems that operate under milder conditions. nih.gov

The Suzuki-Miyaura cross-coupling offers another versatile route. This reaction couples an organoboron compound (like a boronic acid) with an organic halide, also catalyzed by palladium. jopcr.commdpi.com For the synthesis of fluorophenylpropanoid derivatives, a key intermediate could be formed by coupling a (4-fluorophenyl)boronic acid with a suitable halide containing the three-carbon ester chain. The Suzuki reaction is valued for its tolerance of a wide range of functional groups and generally high yields. mdpi.com The catalytic system typically consists of a palladium source (e.g., Pd(OAc)2, Pd2(dba)3), a ligand (e.g., XPhos, SPhos), and a base (e.g., K2CO3, CsF) in a suitable solvent. nih.govworktribe.com The choice of ligand is critical, as bulky, electron-rich phosphine ligands developed by groups like Buchwald have significantly expanded the reaction's scope and efficiency. sigmaaldrich.com

| Reaction Type | Aryl Halide/Equivalent | Coupling Partner | Typical Catalyst/Precatalyst | Base |

| Heck Reaction | 4-Fluorobromobenzene | Ethyl acrylate | Pd(OAc)₂, PdCl₂ | Triethylamine, K₂CO₃ |

| Suzuki Coupling | 4-Fluorobromobenzene | 3-(Ethoxycarbonyl)propylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | K₂CO₃, CsF |

| Suzuki Coupling | (4-Fluorophenyl)boronic acid | Ethyl 3-bromopropanoate | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃, NaOH |

Friedel-Crafts Acylation in Related Synthetic Sequences

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring through electrophilic aromatic substitution. sigmaaldrich.comorganic-chemistry.org This reaction can serve as a key step in a multi-step synthesis of this compound.

In this sequence, fluorobenzene (B45895) would react with an acylating agent, such as 3-chloropropionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.com Aluminum chloride (AlCl₃) is the most common catalyst, although others like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be used. numberanalytics.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion then attacks the electron-rich fluorobenzene ring to form an aryl ketone, in this case, 3-chloro-1-(4-fluorophenyl)propan-1-one.

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org The resulting ketone can then be converted to the target propanoate through subsequent reduction and esterification steps. For example, the ketone can be reduced to a methylene (B1212753) group via methods like the Clemmensen or Wolff-Kishner reduction, yielding 3-(4-fluorophenyl)propanoic acid, which is then esterified with ethanol to produce the final product. organic-chemistry.org

| Component | Example | Role in Reaction |

| Aromatic Substrate | Fluorobenzene | Nucleophile |

| Acylating Agent | 3-Chloropropionyl chloride | Electrophile precursor |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Generates the acylium ion electrophile |

| Solvent | Dichloromethane, Nitrobenzene | Reaction medium |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using safer materials.

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical factor in the sustainability of a chemical process. rsc.org Solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental concerns. whiterose.ac.uk In the context of palladium-catalyzed reactions like the Heck or Suzuki couplings, polar aprotic solvents such as N,N-dimethylformamide (DMF) are traditionally used because they effectively dissolve a wide range of reactants and intermediates. whiterose.ac.uk However, many of these conventional solvents are now facing regulatory scrutiny. rsc.org

| Solvent Type | Examples | Green Chemistry Considerations |

| Conventional Polar Aprotic | DMF, Acetonitrile | Effective but often toxic and difficult to dispose of. |

| Ethereal | THF, 1,4-Dioxane | Common in cross-coupling; peroxide formation risk. |

| Aqueous | Water, Water/Alcohol mixtures | Non-toxic, non-flammable; can simplify product separation and catalyst recycling. |

| Ionic Liquids | (bmim)PF₆ | Negligible vapor pressure, potential for catalyst reuse; cost and toxicity can be concerns. wikipedia.org |

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.

Synthetic routes for this compound can be evaluated based on their atom economy. For example, a hydrogenation of ethyl (E)-3-(4-fluorophenyl)acrylate to the target compound is a 100% atom-economical addition reaction, as all atoms from the reactants are incorporated into the product. In contrast, substitution reactions like Friedel-Crafts acylation have lower atom economy because they generate stoichiometric byproducts (e.g., HCl and the spent Lewis acid complex) that constitute waste. organic-chemistry.org

| Reaction Type | General Equation | Atom Economy Consideration |

| Addition (e.g., Hydrogenation) | A + B → C | High (often 100%) : All reactant atoms are in the final product. |

| Substitution (e.g., Friedel-Crafts) | A + B → C + D | Lower : Generates stoichiometric byproducts (D) that are not part of the desired product. |

| Catalytic (e.g., Heck Reaction) | A + B --(cat)--> C + D | Moderate : Generates byproducts, but the use of a catalyst improves overall efficiency and reduces the amount of reagents needed compared to stoichiometric reactions. |

Reaction Chemistry and Mechanistic Investigations of Ethyl 3 4 Fluorophenyl Propanoate

Reactivity of the Ester Functional Group

The ester functional group is a primary site of reactivity in Ethyl 3-(4-fluorophenyl)propanoate, readily undergoing reactions that are characteristic of carboxylic acid derivatives.

The ester linkage in this compound can be cleaved through hydrolysis, a reaction with water, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, the ester undergoes reversible hydrolysis to yield 3-(4-fluorophenyl)propanoic acid and ethanol (B145695). The reaction is typically carried out under reflux to achieve a reasonable rate. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

Base-Promoted Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with a dilute alkali, such as sodium hydroxide. This reaction produces the sodium salt of the carboxylic acid (sodium 3-(4-fluorophenyl)propanoate) and ethanol. The reaction is considered irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. Subsequent acidification of the reaction mixture is necessary to obtain the free 3-(4-fluorophenyl)propanoic acid.

Transesterification: this compound can also undergo transesterification, where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is also typically catalyzed by either an acid or a base. For example, reacting the ethyl ester with methanol in the presence of an acid or base catalyst would lead to the formation of mthis compound and ethanol. The reaction is reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product.

The ester group of this compound is susceptible to a broad range of nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group.

Ammonolysis: The reaction with ammonia, known as ammonolysis, converts the ester into 3-(4-fluorophenyl)propanamide. This reaction is generally slower than hydrolysis and may require heating.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to an alcohol. This reaction proceeds in two stages: the initial reduction to an aldehyde intermediate, which is then further reduced to the primary alcohol, 3-(4-fluorophenyl)propan-1-ol. It is important to note that milder reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) react with the ester to produce tertiary alcohols. The reaction involves the initial addition of one equivalent of the Grignard reagent to form a ketone intermediate. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.

| Reaction Type | Reagents | Major Product(s) |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | 3-(4-Fluorophenyl)propanoic acid, Ethanol |

| Base-Promoted Hydrolysis | NaOH, H₂O | Sodium 3-(4-fluorophenyl)propanoate, Ethanol |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound, Ethanol |

| Ammonolysis | NH₃ | 3-(4-Fluorophenyl)propanamide, Ethanol |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | 3-(4-Fluorophenyl)propan-1-ol, Ethanol |

| Grignard Reaction | 1. 2 CH₃MgBr 2. H₃O⁺ | 2-(4-Fluorophenyl)ethyl-dimethylcarbinol, Ethanol |

Aromatic Reactivity of the 4-Fluorophenyl Ring

The 4-fluorophenyl group in this compound is an active site for aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the electronic properties of both the fluorine atom and the 3-propanoate substituent.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The fluorine atom is an ortho-, para-directing group due to its ability to donate lone-pair electrons through resonance, which stabilizes the cationic intermediate (arenium ion). However, due to its high electronegativity, fluorine is also an inductively deactivating group. The ethyl 3-propanoate group is generally considered to be a deactivating meta-director due to the electron-withdrawing nature of the ester carbonyl group.

The combined effect of these two substituents dictates the position of incoming electrophiles. The activating and ortho-, para-directing effect of the fluorine atom generally dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the fluorine atom (positions 3 and 5 on the ring).

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The expected major product would be ethyl 3-(4-fluoro-3-nitrophenyl)propanoate.

Halogenation: The introduction of a halogen, such as bromine or chlorine, can be accomplished in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The primary product would be the corresponding 3-halo-substituted derivative.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions attach alkyl and acyl groups, respectively, to the aromatic ring. These reactions are catalyzed by Lewis acids. Given the deactivating nature of the substituents, these reactions might require harsher conditions compared to benzene. The substitution would be directed to the positions ortho to the fluorine atom.

| EAS Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(4-fluoro-3-nitrophenyl)propanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-(3-bromo-4-fluorophenyl)propanoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 3-(3-acetyl-4-fluorophenyl)propanoate |

The carbon-fluorine bond is generally very strong, making direct nucleophilic displacement of the fluoride (B91410) ion difficult under standard conditions. However, in cases where the aromatic ring is highly activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNA) can occur. For this compound, the presence of the deactivating ester group does not sufficiently activate the ring for facile SNA. More typically, modifications involving the fluorine atom would require specialized organometallic or radical reaction conditions that are beyond the scope of classical substitution reactions.

Reactions at the Propanoate Backbone

The propanoate backbone of this compound possesses acidic protons on the carbon atom alpha to the carbonyl group (the C-2 position). The removal of one of these protons by a strong base leads to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to quantitatively form the enolate. The resulting enolate can then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to introduce an alkyl group at the alpha-carbon, yielding, for example, ethyl 2-methyl-3-(4-fluorophenyl)propanoate.

Condensation Reactions: The enolate of this compound can also act as a nucleophile in condensation reactions.

Claisen Condensation: In a self-condensation reaction, the enolate of one molecule can attack the carbonyl group of another molecule of this compound. This reaction, after acidification, would yield a β-keto ester.

Mixed Claisen Condensation: The enolate can also react with a different ester in a mixed Claisen condensation.

Aldol-type Reactions: The enolate can react with aldehydes or ketones in an aldol-type addition reaction to form β-hydroxy esters.

The reactivity at the propanoate backbone allows for the elaboration of the carbon skeleton and the synthesis of more complex molecules.

| Backbone Reaction | Reagents | Product Type |

| α-Alkylation | 1. LDA 2. CH₃I | α-Methylated ester |

| Claisen Condensation | 1. NaOEt 2. H₃O⁺ | β-Keto ester |

Alpha-Halogenation and Related Derivatizations

The introduction of a halogen atom at the α-position (the carbon adjacent to the ester carbonyl) of this compound is a significant transformation that furnishes a versatile intermediate, Ethyl 2-halo-3-(4-fluorophenyl)propanoate. This product can subsequently be used in nucleophilic substitution and elimination reactions to create more complex molecules.

The mechanism of α-halogenation of carbonyl compounds can proceed through either an enol or enolate intermediate. libretexts.org For esters, acid-catalyzed halogenation is often preferred for achieving mono-halogenation. libretexts.org Under acidic conditions, the ester is reversibly protonated, which facilitates tautomerization to its enol form. This enol, while a weak nucleophile, is sufficient to react with an electrophilic halogen source like molecular bromine (Br₂) or N-bromosuccinimide (NBS).

Base-promoted halogenation is also possible, proceeding through an enolate intermediate. However, this method can be prone to polyhalogenation because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-proton, making the mono-halogenated product more reactive than the starting material. libretexts.org Therefore, to synthesize the mono-halogenated derivative, acidic conditions are generally employed. libretexts.org

Below is a table of representative reagents and conditions for the alpha-halogenation of this compound.

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Catalytic HBr, CCl₄, reflux | Ethyl 2-bromo-3-(4-fluorophenyl)propanoate |

| Bromine (Br₂) | Acetic Acid (solvent/catalyst) | Ethyl 2-bromo-3-(4-fluorophenyl)propanoate |

| Sulfuryl chloride (SO₂Cl₂) | Catalytic HCl, CH₂Cl₂ | Ethyl 2-chloro-3-(4-fluorophenyl)propanoate |

Alkylation and Acylation Reactions

One of the most powerful applications of enolate chemistry is the formation of new carbon-carbon bonds at the α-position through alkylation and acylation. These reactions allow for the extension of the carbon skeleton and the introduction of diverse functional groups.

The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base. For esters, which are less acidic than ketones, a powerful base such as Lithium diisopropylamide (LDA) is required to ensure complete and irreversible formation of the enolate. The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to prevent side reactions, such as Claisen condensation.

Once formed, the lithium enolate is a strong nucleophile that can react with a variety of electrophiles in a standard SN2 fashion. The addition of an alkyl halide leads to α-alkylation, while the addition of an acyl chloride results in α-acylation, yielding a β-keto ester.

The table below details potential alkylation and acylation reactions starting from this compound.

| Base | Electrophile | Product |

| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | Ethyl 2-methyl-3-(4-fluorophenyl)propanoate |

| Lithium diisopropylamide (LDA) | Benzyl bromide (BnBr) | Ethyl 2-benzyl-3-(4-fluorophenyl)propanoate |

| Lithium diisopropylamide (LDA) | Allyl bromide (CH₂=CHCH₂Br) | Ethyl 2-allyl-3-(4-fluorophenyl)propanoate |

| Lithium diisopropylamide (LDA) | Acetyl chloride (CH₃COCl) | Ethyl 2-acetyl-3-(4-fluorophenyl)-3-oxopropanoate |

| Lithium diisopropylamide (LDA) | Benzoyl chloride (PhCOCl) | Ethyl 2-benzoyl-3-(4-fluorophenyl)-3-oxopropanoate |

Stereochemical Aspects of Reactions Involving Chiral Analogs

While this compound itself is achiral, the functionalization at its α-position (e.g., via halogenation, alkylation, or acylation) creates a new stereocenter. Consequently, the reaction product is formed as a racemic mixture of two enantiomers. In modern organic synthesis, particularly for pharmaceutical applications, controlling the stereochemical outcome of such reactions is of paramount importance. This is achieved through asymmetric synthesis, which can be broadly categorized into diastereoselective and enantioselective transformations.

Diastereoselective Transformations

Diastereoselective methods typically involve the use of a chiral auxiliary—an enantiomerically pure molecule that is temporarily attached to the substrate. nih.gov This auxiliary directs the reaction to occur preferentially on one face of the molecule, leading to the formation of one diastereomer in excess over the other.

A common and highly effective strategy is the use of Evans oxazolidinone auxiliaries. The synthesis would proceed as follows:

Attachment of Auxiliary : this compound is first hydrolyzed to 3-(4-fluorophenyl)propanoic acid. This acid is then coupled to a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form a chiral N-acyl oxazolidinone.

Diastereoselective Alkylation : Treatment of this chiral imide with a base like sodium hexamethyldisilazide (NaHMDS) generates a geometrically defined (Z)-enolate. The bulky substituent on the auxiliary (e.g., the phenyl group) effectively shields one face of the enolate. researchgate.net

Electrophilic Attack : The incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less hindered face, resulting in the highly diastereoselective formation of the α-alkylated product. researchgate.net

Auxiliary Removal : The chiral auxiliary can then be cleaved hydrolytically or reductively to yield the desired enantiomerically enriched α-substituted carboxylic acid, alcohol, or other derivatives, with the auxiliary being recovered for reuse.

| Chiral Auxiliary | Base | Electrophile | Outcome |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaHMDS | Benzyl bromide | (R)-2-benzyl-3-(4-fluorophenyl)propanoic acid derivative |

This transformation typically achieves high diastereomeric excess (de > 99%). researchgate.net

Enantioselective Transformations

Enantioselective transformations offer a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product directly from a prochiral substrate. nih.gov These methods bypass the need for the attachment and removal of a chiral auxiliary. nih.gov

For the α-functionalization of this compound, several catalytic strategies could be envisioned:

Catalytic Enantioselective Alkylation : The ester can be converted into a more reactive derivative, such as a silyl ketene acetal. This intermediate can then undergo reaction with an electrophile in the presence of a chiral Lewis acid catalyst system, such as a Copper(I) complex with a chiral bis(phosphine) dioxide ligand. acs.org The chiral catalyst creates a chiral environment around the reactants, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

Phase-Transfer Catalysis : The enolate of the ester can be generated using a standard base, and its alkylation can be performed in the presence of a chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate, which then dictates the face of electrophilic attack.

These catalytic methods are a field of active research, with the goal of achieving high yields and excellent enantioselectivity (enantiomeric excess, ee) for a broad range of substrates and electrophiles.

| Catalyst Type | Reaction | Potential Outcome |

| Chiral Cu(I)-Bis(phosphine) Dioxide Complex | α-Arylation of corresponding silyl enol ether | Enantiomerically enriched Ethyl 2-aryl-3-(4-fluorophenyl)propanoate (e.g., up to 97.5:2.5 er) acs.org |

| Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) | α-Alkylation | Enantiomerically enriched Ethyl 2-alkyl-3-(4-fluorophenyl)propanoate |

| Chiral Palladium Complex | α-Arylation of corresponding silyl ketene acetal | Enantiomerically enriched Ethyl 2-aryl-3-(4-fluorophenyl)propanoate |

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorinated organic molecules like this compound. The presence of the fluorine atom provides a unique spectroscopic handle, and different NMR active nuclei (¹H, ¹³C, and ¹⁹F) offer complementary information for a comprehensive structural analysis. nih.govnih.govthermofisher.com

Proton (¹H) NMR spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms in the molecule. In this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the ethyl ester and the propyl chain protons.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the oxygen atom are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-OCH₂CH₃) in turn appear as a triplet.

The protons of the propyl chain (-CH₂CH₂CO-) also show distinct splitting patterns. The methylene group adjacent to the carbonyl group appears as a triplet, while the methylene group adjacent to the fluorophenyl ring also appears as a triplet. The aromatic protons on the 4-fluorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, with their chemical shifts and coupling patterns influenced by the fluorine substituent.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.18 - 7.27 | m | |

| -OCH₂CH₃ | 4.11 | q | 7.1 |

| Ar-CH₂- | 2.94 | t | 7.7 |

| -CH₂CO- | 2.60 | t | 7.7 |

| -OCH₂CH₃ | 1.21 | t | 7.1 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org In broadband-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, allowing for the determination of the total number of carbon environments. libretexts.org

For this compound, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propyl chain, and the carbons of the fluorophenyl ring. The chemical shift of each carbon is influenced by its local electronic environment. For instance, the carbonyl carbon is significantly deshielded and appears at the low-field end of the spectrum. libretexts.org The carbon atom directly bonded to the fluorine atom will exhibit a large C-F coupling constant, which can be a key diagnostic feature.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O | 172.5 |

| C-F (ipso) | 161.6 (d, ¹JCF = 243 Hz) |

| C-Ar (para) | 136.5 (d, ⁴JCF = 3 Hz) |

| C-Ar (ortho) | 129.9 (d, ³JCF = 8 Hz) |

| C-Ar (meta) | 115.3 (d, ²JCF = 21 Hz) |

| -OCH₂CH₃ | 60.5 |

| Ar-CH₂- | 35.5 |

| -CH₂CO- | 30.2 |

| -OCH₂CH₃ | 14.2 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for characterizing organofluorine compounds. thermofisher.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which helps to resolve signals from different fluorine environments. thermofisher.comwikipedia.org

In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H nuclei (H-F coupling) can be observed in the ¹H-coupled ¹⁹F NMR spectrum, providing additional structural information. The magnitude of these coupling constants can help to confirm the position of the fluorine substituent on the aromatic ring.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. ipb.ptnih.gov These experiments correlate different nuclei based on their scalar (J) or dipolar (through-space) couplings.

Common 2D NMR experiments used in the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in identifying the spin systems within the ethyl and propyl chains. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for connecting different fragments of the molecule, such as linking the propyl chain to the fluorophenyl ring and the ethyl group to the carbonyl carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. They can provide information about the conformation and stereochemistry of the molecule. ipb.pt

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). nih.gov

In the analysis of this compound, Electron Ionization (EI) is a common technique. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For this compound, characteristic fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester functionality.

Cleavage of the bond between the carbonyl group and the adjacent methylene group.

Fragmentation of the propyl chain. libretexts.org

The presence of the fluorophenyl group would lead to characteristic aromatic fragments. nih.gov

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 198 | [C₁₁H₁₃FO₂]⁺ | (Molecular Ion) |

| 153 | [C₉H₈FO]⁺ | -OCH₂CH₃ |

| 125 | [C₈H₆F]⁺ | -CH₂COOCH₂CH₃ |

| 109 | [C₆H₄F]⁺ | -CH₂CH₂COOCH₂CH₃ |

| 96 | [C₆H₅F]⁺ |

Note: This table represents predicted fragmentation patterns and the actual observed fragments may vary.

Spectroscopic and Analytical Characterization Techniques in Research on Ethyl 3 4 Fluorophenyl Propanoate

The comprehensive analysis of Ethyl 3-(4-fluorophenyl)propanoate, a synthetic ester of significant interest in various chemical research domains, relies on a suite of advanced spectroscopic and analytical techniques. These methods are indispensable for confirming the compound's molecular structure, identifying its functional groups, determining its purity, and understanding its three-dimensional conformation. The following sections detail the specific applications of these techniques in the study of this compound.

Potential Applications and Interdisciplinary Research Directions for Ethyl 3 4 Fluorophenyl Propanoate

Precursor in Medicinal Chemistry and Pharmaceutical Synthesis

The scaffold of Ethyl 3-(4-fluorophenyl)propanoate is a recurring motif in many biologically active compounds, making it a key starting material or intermediate in the synthesis of novel pharmaceuticals. chembk.comcymitquimica.comchemicalbook.com

This compound serves as a fundamental building block in the synthesis of more complex molecules with potential therapeutic value. chembk.com Its structural framework is related to the class of arylpropionic acids, which includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The ester and fluorinated phenyl groups are key components that can be chemically modified to create a diverse range of derivatives.

Research has demonstrated the use of similar propanoate esters in the synthesis of important pharmaceutical agents. For instance, ethyl 3-(pyridin-2-ylamino) propanoate is a crucial intermediate in the preparation of dabigatran (B194492) etexilate, an oral anticoagulant that functions as a direct thrombin inhibitor. google.com Furthermore, the non-fluorinated analog, ethyl 3-phenylpropionate, is utilized in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. cymitquimica.comchemicalbook.comfishersci.ca The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. chembk.com

Table 1: Examples of Biologically Active Molecules Synthesized from or Structurally Related to this compound

| Compound/Derivative Class | Therapeutic Area | Synthetic Role of Propanoate Structure | Reference(s) |

|---|---|---|---|

| Dabigatran Etexilate | Anticoagulant | Key intermediate (ethyl 3-(pyridin-2-ylamino) propanoate) | google.com |

| Pyrimidine-based CDK Inhibitors | Anticancer | Intermediate (ethyl 3-phenylpropionate) | cymitquimica.comchemicalbook.comfishersci.ca |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Antimicrobial | Core structural component | nih.gov |

The modification of the this compound structure has given rise to analogs with a wide spectrum of potential therapeutic applications. The presence of the fluorine atom can significantly influence the molecule's interactions with biological systems, potentially leading to enhanced efficacy. chembk.com

Derivatives of arylpropionic acids are known for their broad biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer effects. nih.gov Research into novel derivatives continues to yield promising results. For example, a study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share a similar 3-arylpropanoate backbone, identified compounds with potent antioxidant and anticancer activities. cymitquimica.com One such analog, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was found to be particularly effective against glioblastoma cells. cymitquimica.com Similarly, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated promising, structure-dependent antiproliferative activity against lung cancer cell lines. chemicalbook.com These findings underscore the value of the 3-arylpropanoate skeleton as a template for designing new therapeutic agents.

Role in Agrochemical Development

The structural motifs present in this compound are also relevant in the field of agrochemicals, where they can be found in various herbicides, insecticides, and fungicides.

While this compound itself is not a commercial herbicide, its chemical structure is related to several active herbicidal compounds. Propanoate esters are key components in the synthesis of aryloxyphenoxypropionate herbicides, a class of compounds used to control grass weeds. A notable example is Fenoxaprop-p-ethyl, a herbicide prepared from a propionic acid derivative. sigmaaldrich.com Herbicidal compositions often feature compounds with similar ester functionalities. nih.govfrontiersin.org

The development of novel herbicides is an ongoing process, and screening of compounds with new chemical skeletons is a key strategy. halocarbon.com For instance, novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles have been synthesized and shown to possess selective herbicidal activity against certain weeds. organic-chemistry.org Given the presence of the 3-arylpropanoate structure in active agrochemicals, this compound represents a potential starting point for the development of new herbicidal agents.

Table 2: Examples of Agrochemicals with Structural Similarities to this compound

| Compound Name | Agrochemical Type | Structural Relevance | Reference(s) |

|---|---|---|---|

| Fenoxaprop-p-ethyl | Herbicide | Contains a propionate (B1217596) ester moiety | sigmaaldrich.com |

| Ethyl 2-(4-(6-chlorobenzoxazolyl-2-oxy)phenoxy)propionate | Herbicide | Propionate ester and aryl ether structure | nih.gov |

| Fipronil | Insecticide | Contains a fluorinated phenyl group (in 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethyl phenyl) pyrazole (B372694) synthesis) | patsnap.com |

The potential for this compound and its derivatives in insecticidal and fungicidal applications is an emerging area of research. The introduction of fluorine into organic molecules is a known strategy to enhance pesticidal activity. nih.gov For example, a number of fluorinated 1-aryl-tetrahydrocyclopentapyrazoles have been synthesized and shown to have significant insecticidal properties. nih.gov

Furthermore, related ester compounds are used as intermediates in the synthesis of pesticides and fungicides. chembk.com Although direct evidence for the insecticidal or fungicidal activity of this compound is limited, the known bioactivity of structurally similar compounds suggests this is a viable direction for future investigation. Pyrazole derivatives, for instance, are an important class of fungicides, and many commercial products are based on this heterocyclic ring system, often incorporating fluorinated aryl groups. nih.gov Volatile organic compounds, including various esters like ethyl acetate (B1210297) and isobutyl acetate, have also demonstrated significant antifungal activity against postharvest pathogens. nih.gov This indicates that the ester functional group can contribute to antimicrobial effects, warranting further study of compounds like this compound.

Applications in Materials Science

The field of materials science offers potential applications for this compound, primarily by leveraging the unique properties conferred by the fluorine atom and the ester group. numberanalytics.com Fluorinated polymers and materials often exhibit desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties. fluorine1.ru

Fluorinated esters are actively being researched for use in advanced materials. For example, they are used to create liquid crystals with desirable antiferroelectric properties. tandfonline.com In polymer chemistry, the incorporation of fluorine atoms can lead to materials with high transparency, low refractive indices, and high hydro- and oleophobicity (water and oil repellency). fluorine1.ru These properties are valuable for developing specialized coatings, optical fibers, and other high-performance materials.

Moreover, fluorinated ester additives are being explored to enhance the performance of energy storage devices. In room-temperature sodium-sulfur batteries, a fluorinated ester additive was shown to improve electrochemical performance by regulating the interfacial chemistry on the sodium anode. nih.gov While specific studies on the polymerization or material application of this compound are not widely documented, its structure suggests it could serve as a monomer or an additive to impart fluorine-specific properties into new polymers and advanced materials. numberanalytics.comfluorine1.ru

Polymer Synthesis and Functional Materials

While specific research on the direct polymerization of this compound is not extensively documented, its structure suggests it could serve as a valuable monomer or additive in the creation of functional polymers. The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. For instance, fluorinated polyurethanes (FPUs) exhibit low surface energy, excellent thermal and chemical stability, and hydrophobicity. mdpi.com

This compound could potentially be used to synthesize specialty polyesters or be incorporated into polymer chains as a side group. The fluorophenyl moiety could enhance thermal stability, chemical resistance, and hydrophobicity, making the resulting materials suitable for high-performance coatings, advanced textiles, and aerospace applications. mdpi.com The ester functional group provides a reactive site for polymerization reactions such as transesterification.

Table 1: Potential Contributions of Fluorine in Polymer Systems

| Property Enhanced by Fluorination | Potential Application Area | Rationale |

| Thermal Stability | High-temperature plastics, aerospace components | The high energy of the C-F bond increases resistance to thermal degradation. |

| Chemical Resistance | Chemical-resistant coatings, seals, and gaskets | Fluorine atoms shield the polymer backbone from chemical attack. |

| Hydrophobicity & Oleophobicity | Water-repellent surfaces, anti-fouling coatings | Low surface energy imparted by fluorine minimizes adhesion of water and oils. mdpi.com |

| Dielectric Properties | Electronic components, insulators | Fluorine's high electronegativity can lead to desirable insulating properties. |

Optoelectronic and Electrochromic Materials

The introduction of fluorine atoms into organic conjugated materials is a key strategy in the development of advanced electronic and optoelectronic devices. rsc.org Fluorination can significantly lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a material. rsc.org This modification facilitates easier electron injection and enhances the material's resistance to oxidative degradation, which is a common failure mechanism in organic electronic devices. rsc.orgresearchgate.net

By analogy with other fluorinated aromatic compounds, this compound could be investigated as a building block for:

Organic Light-Emitting Diodes (OLEDs): As a component of host materials or emitting layers, the fluorophenyl group could improve electron transport and device stability.

Organic Field-Effect Transistors (OFETs): The fluorine atom can promote desirable π-stacking arrangements in the solid state through C-H···F interactions, potentially enhancing charge carrier mobility. rsc.orgresearchgate.net

Organic Photovoltaics (OPVs): Its use as a precursor for donor or acceptor materials could help tune the electronic properties to optimize light absorption and charge separation.

While direct application has not been reported, its structural elements are consistent with those used to create next-generation organic semiconductors.

Research in Flavor and Fragrance Chemistry

The sensory properties of esters are of great importance to the flavor and fragrance industry. The non-fluorinated parent compound, ethyl 3-phenylpropanoate (also known as ethyl hydrocinnamate), is described as having a sweet, fruity, honey-like, and floral aroma. thegoodscentscompany.com It is used to impart realism to fruit notes and add complexity to fragrance compositions. thegoodscentscompany.com

Specific data on the flavor profile of this compound is not publicly available. However, the substitution of a hydrogen atom with a fluorine atom on the phenyl ring would almost certainly modify its olfactory and gustatory characteristics. Fluorination can alter a molecule's polarity, volatility, and interaction with olfactory receptors. It is hypothesized that the fluorine atom might introduce metallic or sharp nuances to the base fruity-sweet profile of the parent ester, or it could subtly enhance certain facets of the aroma. Further sensory evaluation is required to determine its exact profile and potential application as a novel flavoring agent. Other related esters, such as ethyl p-anisate, contribute sweet, anise, and fruity notes to flavor profiles. chemicalbook.com

Table 2: Comparison of Related Flavor Esters

| Compound Name | CAS Number | Reported Flavor/Odor Profile |

| Ethyl 3-phenylpropanoate | 2021-28-5 | Sweet, honey, fruity, floral, grape, cocoa thegoodscentscompany.com |

| Ethyl p-anisate | 94-30-4 | Sweet, fruity, anise-like, licorice, cherry chemicalbook.com |

| This compound | 7116-38-3 | Data not available; potentially a modification of the fruity-sweet profile of its non-fluorinated analog. |

Environmental Implications and Fate Studies

The widespread use of organofluorine compounds has led to increasing concerns about their environmental persistence and potential for long-range transport. news-medical.netpnas.org The strength of the carbon-fluorine bond makes many of these substances highly resistant to natural degradation processes. researchgate.net

The biodegradation of fluorinated aromatic compounds is a significant challenge. The C-F bond is the most stable single bond in biodegradable organic molecules, and its cleavage is a thermodynamically demanding step that few microorganisms can perform. researchgate.netresearchgate.net Research has shown that while some fluorinated compounds can be degraded, the process is often slow and requires specific microbial populations and environmental conditions.

For example, studies on 4-fluorobenzoate, a structurally related compound, have shown that it can be degraded under anaerobic, denitrifying conditions by specific bacterial strains like Pseudomonas stutzeri. researchgate.netnih.gov The degradation proceeds through activation to a coenzyme A (CoA) ester, followed by enzymatic defluorination. researchgate.net However, under other anaerobic conditions (sulfate-reducing, methanogenic), fluorobenzoates were found to be recalcitrant. nih.gov The ester linkage in this compound might be hydrolyzed by common environmental microbes, yielding 3-(4-fluorophenyl)propanoic acid, but the subsequent degradation of the fluorinated ring would likely be slow, leading to its persistence in the environment.

The mobility of an organic compound in soil and water determines its potential to contaminate groundwater and spread through ecosystems. nih.govmdpi.com Mobility is governed by the substance's tendency to sorb to soil organic carbon and sediment, a property often estimated by the organic carbon-water (B12546825) partition coefficient (Koc). nih.gov

While specific mobility data for this compound is not available, general principles for organofluorine compounds apply. These substances can be mobile in aquatic systems, posing a risk to drinking water sources. nih.gov Their transport is influenced by factors like soil composition, pH, and water flow. researchgate.netnih.gov Research on other per- and polyfluoroalkyl substances (PFAS) shows that shorter-chain compounds can be particularly mobile and prone to accumulation in vegetation and subsoils, highlighting the need to understand the environmental transport of all organofluorine chemicals. nih.gov The potential for this compound and its degradation products to enter and move through aquatic systems warrants careful investigation to assess its environmental risk profile. researchgate.net

Fluorine Content in the Environment

Fluorine, the most electronegative element, is the 13th most abundant element in the Earth's crust. rsc.orgiaomt.orgacs.org It is not found in its elemental state in nature due to its high reactivity but exists as fluoride (B91410) in various minerals, rocks, and soils. researchgate.net The presence of fluorine in the environment, therefore, stems from both natural and anthropogenic sources, leading to its distribution in the lithosphere, atmosphere, and hydrosphere. acs.orgthepharmajournal.com The increasing use of synthetically created organofluorine compounds, a category that includes this compound, represents a significant modern contribution to the environmental fluorine load. nih.govsocietechimiquedefrance.fr

Natural and Anthropogenic Sources of Inorganic Fluoride

Natural sources of fluoride are primarily geological. The weathering and erosion of fluoride-containing minerals such as fluorite (CaF₂), cryolite (B1665278) (Na₃AlF₆), and fluorapatite (B74983) [Ca₅(PO₄)₃F] release fluoride into soils, sediments, and water bodies. iaomt.orgthepharmajournal.comnih.gov Volcanic activity is another major natural source, emitting significant quantities of gaseous fluoride compounds, like hydrogen fluoride (HF), into the atmosphere. rsc.orgthepharmajournal.com

Anthropogenic activities have substantially augmented the release of fluoride into the environment. researchgate.netthepharmajournal.com Industrial processes are a primary contributor, including aluminum smelting, steel production, and the manufacturing of bricks, ceramics, and glass. rsc.orgresearchgate.netnih.gov A significant source is the production and use of phosphate (B84403) fertilizers, which can contain considerable amounts of fluoride that are then introduced directly into agricultural soils. researchgate.netnih.gov Coal combustion is another major anthropogenic source of atmospheric fluoride emissions. researchgate.netnih.gov

| Source Type | Specific Source | Form of Release | Environmental Compartment Affected |

|---|---|---|---|

| Natural | Weathering of minerals (e.g., fluorite, apatite) | Dissolved fluoride (F⁻) | Soil, Water |

| Natural | Volcanic eruptions | Gaseous (e.g., HF), Particulate | Atmosphere, Soil, Water |

| Anthropogenic | Industrial Manufacturing (e.g., Aluminum, Steel, Bricks) | Gaseous (e.g., HF, SiF₄), Particulate | Atmosphere, Soil, Water |

| Anthropogenic | Phosphate Fertilizer Production & Use | Fluoride salts | Soil, Water |

| Anthropogenic | Coal Combustion | Gaseous and particulate fluoride | Atmosphere |

| Anthropogenic | Organofluorine Compound Use & Disposal | Parent compounds and degradation products | Water, Soil, Biota |

Organofluorine Compounds in the Environment

While naturally occurring organofluorine compounds are exceedingly rare, thousands of synthetic organofluorine compounds have been introduced into the global market through human activity. nih.govchromatographyonline.com This class of chemicals includes pharmaceuticals, agrochemicals, refrigerants, and surfactants. numberanalytics.com Compounds like this compound, which are synthesized for research and as building blocks for more complex molecules, fall within this broad category.

The defining characteristic of organofluorine compounds is the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. numberanalytics.com This bond strength imparts exceptional stability to the molecules, making them resistant to degradation through biological and chemical processes. ucd.ie This persistence means that once released, they can remain in the environment for extended periods, leading to potential accumulation in soil, water, and living organisms. nih.govnumberanalytics.com

Recent research has highlighted the presence of fluorinated pharmaceuticals and their metabolites in wastewater and drinking water supplies. thenewlede.org Conventional wastewater treatment is often ineffective at removing these stable compounds. thenewlede.org The widespread use of such products raises concerns about their long-term environmental fate and the potential for continuous, low-level contamination of ecosystems. numberanalytics.comthenewlede.org

The degradation of organofluorine compounds, when it does occur, can be slow and complex. Microbial degradation pathways have been identified for some fluorinated aromatic compounds, but the rates are often very low. researchgate.netnih.gov The process can be hindered by the toxicity of the released fluoride ion to the microorganisms themselves. nih.gov For many synthetic organofluorines, the complete degradation pathway and the identity of potential transformation products remain poorly understood. researchgate.net

| Compound Class | Example Compound | Primary Use |

|---|---|---|

| Pharmaceuticals | Fluoxetine (Prozac) | Antidepressant |

| Agrochemicals | Flumioxazin | Herbicide |

| Refrigerants | Hydrofluorocarbons (HFCs) | Cooling systems |

| Surfactants | Perfluorooctanoic acid (PFOA) | Industrial and consumer products |

| Research Chemicals / Building Blocks | This compound | Chemical synthesis |

The study of the environmental fate of specific compounds like this compound is part of a broader effort to understand the life cycle and impact of the vast and growing class of organofluorine chemicals. societechimiquedefrance.fr

Q & A

Q. What are the key physicochemical properties of ethyl 3-(4-fluorophenyl)propanoate, and how can they be experimentally determined?

this compound exhibits critical properties such as density (1.174 g/mL at 25°C), boiling point (117–120°C), and refractive index (n20/D 1.5040). These can be measured using standardized methods:

- Density : Use a calibrated pycnometer or digital densitometer at controlled temperatures .

- Boiling Point : Determine via fractional distillation under reduced pressure to avoid decomposition .

- Refractive Index : Measure with an Abbe refractometer at 20°C .

- Safety Data : Refer to WGK Germany classification (Category 3) and handle with Xi-labeled precautions (irritant) .

Q. What synthetic routes are commonly employed to prepare this compound and its derivatives?

A typical synthesis involves Grignard reactions or condensation reactions :

- Grignard Addition : React 4-fluorophenylmagnesium bromide with ethyl cyanoacetate derivatives in toluene/ether mixtures, followed by hydrolysis and decarboxylation (e.g., H₂SO₃ in refluxing acetic acid/water) to yield intermediates like 3-(4-fluorophenyl)propanoic acid .

- Condensation with Amines : Ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with aromatic amines (e.g., 2,3-dimethoxybenzenamine) under reflux in ethanol with CaSO₄ as a desiccant, forming acrylate derivatives .

Q. What analytical techniques are recommended for characterizing this compound and its reaction byproducts?

- GC-FID/MS : Quantify lignin-derived monomers (e.g., dihydro FA ethyl ester) and track reaction progress .

- HSQC NMR : Resolve C–H cross-signals to monitor structural changes in intermediates, such as the disappearance of parent lignin signals during catalytic pretreatment .

- Elemental Analysis : Use Van Krevelen diagrams to assess oxygen/carbon ratios and validate reductive stabilization mechanisms .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN during nitrile hydrolysis) .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal of toxic intermediates (e.g., brominated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from variations in reaction conditions or catalytic systems :

- Systematic Optimization : Vary parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. For example, reflux time in ethanol significantly impacts yields in condensation reactions (e.g., 144 hours for acrylate derivatives vs. shorter durations) .

- Validation via Reproducibility Studies : Cross-check reported protocols (e.g., H₂SO₄ hydrolysis in ) under controlled humidity and inert atmospheres to minimize side reactions .

Q. What mechanistic insights explain the role of metal catalysts in stabilizing this compound derivatives?

Heterogeneous catalysts (e.g., Pt/C or Pd/C) facilitate reductive stabilization of reactive intermediates:

- Reductive Chemistry : Catalysts hydrogenate unsaturated bonds or nitro groups, preventing polymerization of lignin-derived monomers like dihydro FA ethyl ester .

- Synergy with Solvolysis : Metal catalysts enhance solvolytic cleavage of β-O-4 linkages in lignin, increasing monomer yields. Monitor via GC-FID/MS and HSQC NMR to correlate catalyst activity with product profiles .

Q. How can researchers troubleshoot failed synthetic steps involving this compound intermediates?

Common issues include low yields or unwanted byproducts :

- Intermediate Characterization : Use LC-MS or FTIR to detect side reactions (e.g., ester hydrolysis or nitrile degradation) .

- Desiccant Optimization : Replace CaSO₄ with molecular sieves in condensation reactions to improve water removal and shift equilibrium toward product formation .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to stabilize reactive hydroxyl moieties in imidazole derivatives, as seen in fragment-based drug discovery workflows .

Q. What strategies are effective for modifying this compound to enhance bioactivity or solubility?

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., 3-(4-fluorophenyl)propanoic acid) for improved water solubility .

- Functionalization : Introduce azide or amide groups via click chemistry or CDI-mediated couplings, as demonstrated in dabigatran etexilate synthesis .

- Fluorine Substitution : Explore meta-fluorine analogs to modulate electronic effects and binding affinity in protein-protein interaction inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.